RORγ Binding Affinity: Ethylsulfonyl vs. Isopropylsulfonyl Acetamide Scaffolds
A structurally related benzimidazole-acetamide bearing a 4-(ethylsulfonyl)phenyl acetamide moiety (BindingDB BDBM416526; Compound BE-68) demonstrated binding to the RORγ nuclear receptor with Ki < 100 nM in a cell-free competition radioligand displacement assay, and functional inverse agonist activity with an IC50 of 550 nM in a cell-based transcriptional reporter assay [1]. The direct analog with an isopropylsulfonyl substituent (N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide, CAS 899968-14-0) has not been reported with quantitative RORγ data, leaving the ethylsulfonyl group as the only sulfonyl variant with documented on-target engagement in this assay system.
| Evidence Dimension | RORγ binding affinity (Ki) and functional inverse agonism (IC50) |
|---|---|
| Target Compound Data | No direct data for CAS 941992-47-8; structurally proximal analog BDBM416526: Ki < 100 nM, IC50 = 550 nM [1] |
| Comparator Or Baseline | Isopropylsulfonyl analog (CAS 899968-14-0): no reported RORγ data |
| Quantified Difference | Not calculable; qualitative inference only based on scaffold similarity |
| Conditions | Cell-free competition assay with commercial radio-ligand; cell-based transcriptional activity assay using secreted Nanoluc luciferase reporter [1] |
Why This Matters
The ethylsulfonyl moiety is present in the only benzimidazole-acetamide variant with publicly available RORγ target engagement data, making it a critical control and starting point for any RORγ-focused screening campaign involving this chemotype.
- [1] BindingDB. BDBM416526: 2-(4-(ethylsulfonyl)phenyl)-N-(1-isobutyl-2-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-5-yl)acetamide. Ki < 100 nM (RORγ binding); IC50 = 550 nM (RORγ cell-based inverse agonist assay). Source patents: US10301261, US10829448. View Source
